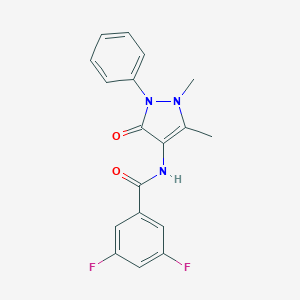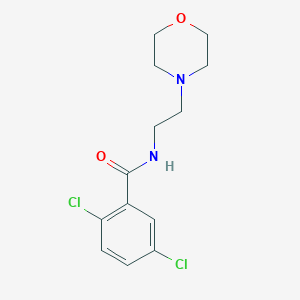
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is a potent inhibitor of the proteasome, a complex of enzymes that plays a critical role in the degradation of intracellular proteins. It has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the accumulation of misfolded and damaged proteins. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell proliferation. In addition, this compound has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is its potent anti-tumor activity against a variety of cancer cell lines. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one of the limitations of this compound is its poor solubility, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers of response to the drug.
Synthesemethoden
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide involves the condensation of 3,5-difluoroaniline with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with benzoyl chloride to form the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been found to have potent anti-tumor activity in vitro and in vivo, with IC50 values ranging from 0.1 to 5.0 μM against a variety of cancer cell lines. It has also been shown to inhibit tumor growth in xenograft models of breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C18H15F2N3O2 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-16(21-17(24)12-8-13(19)10-14(20)9-12)18(25)23(22(11)2)15-6-4-3-5-7-15/h3-10H,1-2H3,(H,21,24) |
InChI-Schlüssel |
BZAFEYYNOOAGNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)F)F |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)